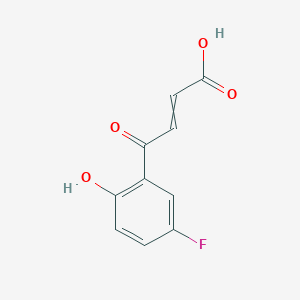
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fluorine atom, a hydroxy group, and a but-2-enoic acid moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid typically involves the use of 5-fluoro-2-hydroxyacetophenone as a starting material. The preparation method includes the following steps :
Esterification: Amino groups and phenolic hydroxy groups undergo double esterification.
Fries Rearrangement: This step is performed under the condition of aluminum chloride/sodium chloride.
Fluorine Diazotization: The hydrolyzate is heated after fluorine diazotization to obtain the final product.
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and cost-effectiveness. The use of readily available reagents and mild reaction conditions makes this method suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with tubulin polymerization, leading to mitotic arrest in cancer cells. This action is mediated through the up-regulation of mitotic regulatory proteins and the induction of mitochondrial-dependent apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 5-Fluoro-2-hydroxyphenacyl bromide
Uniqueness
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H7FO4 |
|---|---|
Molekulargewicht |
210.16 g/mol |
IUPAC-Name |
4-(5-fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7FO4/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-5,12H,(H,14,15) |
InChI-Schlüssel |
JBQBYXOFVKGSKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(=O)C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















